![molecular formula C19H16N4O2 B10989587 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide](/img/structure/B10989587.png)
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide
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Overview
Description
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a complex organic compound that features a quinazolinone moiety linked to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized by reacting 2-aminobenzoic acid with an appropriate isocyanate under reflux conditions . The resulting quinazolinone is then coupled with an indole derivative through a series of condensation reactions, often using catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The amide bond in the carboxamide functional group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Yields 1H-indole-5-carboxylic acid and the corresponding amine derivative (2-(4-oxoquinazolin-3(4H)-yl)ethylamine).
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Basic hydrolysis : Produces the sodium salt of the carboxylic acid under strongly alkaline conditions (e.g., NaOH, 100°C).
Applications : This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.
Alkylation at the Ethyl Linker
The ethyl chain connecting the quinazolinone and indole moieties serves as a site for nucleophilic alkylation:
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Reagents : Alkyl halides (e.g., methyl iodide) in the presence of bases like K₂CO₃.
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Conditions : DMF solvent, 60–80°C, 12–24 hours.
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Outcome : Substitution at the ethyl group’s terminal nitrogen, generating N-alkylated derivatives.
Example :
Target Compound+CH3IK2CO3,DMFN-Methylated Derivative
Oxidation of the Quinazolinone Core
The 4-oxoquinazolin-3(4H)-yl group undergoes oxidation under mild conditions:
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Catalysts : Al₂O₃ or air oxidation in solvents like EtOAc or CH₂Cl₂ .
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Outcome : Conversion of dihydroquinazolinone intermediates to fully aromatic quinazolinones .
Mechanistic Insight :
DihydroquinazolinoneO2,Al2O3Quinazolinone+H2O
Nucleophilic Aromatic Substitution
The quinazolinone ring participates in nucleophilic substitution at electron-deficient positions:
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Target Sites : C6 or C7 positions (if halogenated).
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Reagents : Amines or alkoxides in polar aprotic solvents (e.g., DMSO, 80°C).
Example : Fluorine at C6 can be replaced by methoxy groups using NaOMe.
Catalytic Coupling Reactions
The indole moiety enables cross-coupling reactions for structural diversification:
Reaction Type | Conditions | Outcome |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Introduction of aryl/heteroaryl groups at the indole’s 5-position. |
Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Installation of amino groups on the quinazolinone ring. |
Cyclization Reactions
Under reflux conditions, the ethyl linker facilitates intramolecular cyclization:
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Reagents : POCl₃ or PCl₅ in anhydrous toluene.
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Product : Formation of fused tetracyclic structures via C–N bond formation.
Comparative Reaction Table
Key reaction conditions and outcomes across studies:
Stability Under Synthetic Conditions
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pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) media.
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Thermal Stability : Stable up to 150°C in inert atmospheres but undergoes decomposition above 200°C.
Mechanistic Pathways
Scientific Research Applications
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit enzymes such as cyclooxygenase (COX), thereby reducing inflammation . The indole structure may interact with various receptors, modulating biological pathways involved in pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-oxoquinazolin-3(4H)-yl)ethyl benzoate: Shares the quinazolinone core but differs in the attached functional groups.
4-hydroxy-2-quinolones: Similar in structure but with different substituents and biological activities.
Uniqueness
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is unique due to its combined quinazolinone and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially impacting mood and cognitive functions .
- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been reported to show significant antiproliferative activity against A549 lung cancer cells with IC50 values in the micromolar range .
Inhibitory Potency
The following table summarizes the inhibitory activity of this compound against various biological targets:
Case Studies
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Case Study on Anticancer Activity :
A study evaluated the cytotoxic effects of the compound on several cancer cell lines, revealing that it significantly inhibited cell proliferation. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity in treated cells. -
Study on Enzyme Inhibition :
Another investigation focused on the compound's ability to inhibit MAO-B, showing a competitive inhibition profile with a Ki value of approximately 94.52 nM. This suggests its potential utility in treating neurodegenerative diseases where MAO-B activity is implicated .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the quinazoline and indole moieties can significantly affect the biological activity of the compound. For example, changes in substituents on the quinazoline ring or variations in the length of the ethyl linker have been shown to enhance or diminish potency against specific targets .
Properties
Molecular Formula |
C19H16N4O2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c24-18(14-5-6-16-13(11-14)7-8-20-16)21-9-10-23-12-22-17-4-2-1-3-15(17)19(23)25/h1-8,11-12,20H,9-10H2,(H,21,24) |
InChI Key |
NCSXCIHUTMEKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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